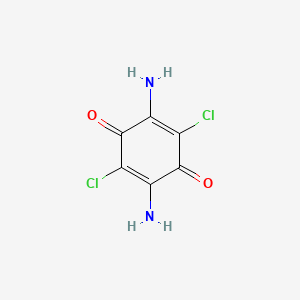

p-Benzoquinone, 2,5-diamino-3,6-dichloro-

Description

Significance of Substituted Quinones in Contemporary Chemical Science

Quinones, which are derived from aromatic compounds like benzene, are characterized by a fully conjugated cyclic dione (B5365651) structure. vedantu.comlibretexts.org This structure makes them effective oxidizing agents and Michael acceptors. vedantu.com Their reactivity and electronic properties are readily tunable through the introduction of various substituent groups onto the quinone ring. vedantu.com This versatility has led to their use in a multitude of applications.

In the realm of materials science, substituted quinones are integral to the development of dyes, pigments, and polymers. vedantu.comreformchem.com For instance, they are second only to azo dyes in importance as coloring agents. vedantu.com Furthermore, their ability to participate in redox reactions makes them suitable for creating high-performance materials, including polymers and resins used in coatings and adhesives. Some substituted quinones, like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are powerful oxidizing agents used in synthetic organic chemistry. vedantu.com

From a biological perspective, quinones are vital components of electron transport chains in both photosynthesis (plastoquinone) and aerobic respiration (ubiquinone). wikipedia.org Vitamin K, a naphthoquinone derivative, is essential for blood coagulation. wikipedia.orgbritannica.com The diverse roles of substituted quinones underscore their profound importance in modern chemical and biological sciences.

Rationale for In-depth Investigation of p-Benzoquinone, 2,5-diamino-3,6-dichloro-

The specific compound, p-Benzoquinone, 2,5-diamino-3,6-dichloro-, presents a compelling case for detailed scientific inquiry due to the unique interplay of its substituent groups. The presence of both electron-donating amino (-NH2) groups and electron-withdrawing chloro (-Cl) groups on the p-benzoquinone core creates a molecule with intriguing electronic properties.

This substitution pattern suggests potential for a range of applications. The amino groups can enhance hydrogen bonding capabilities and serve as sites for further chemical modification, for instance, in the synthesis of coordination polymers. nih.gov The chlorine atoms, being good leaving groups, can facilitate nucleophilic substitution reactions, allowing for the synthesis of more complex derivatives. nih.gov

Furthermore, theoretical studies on the optimized molecular structure of p-benzoquinone, 2,5-diamino-3,6-dichloro- suggest it possesses C2h point group symmetry. nih.gov This symmetrical structure, combined with the presence of conjugated strands, indicates a potential for charge conduction, making it a candidate for research into novel electronic materials. nih.gov The compound also serves as a valuable intermediate in the synthesis of other complex organic molecules. guidechem.com

Overview of Key Research Areas and Methodological Approaches

Research into p-benzoquinone, 2,5-diamino-3,6-dichloro- and its analogues encompasses several key areas:

Synthesis and Characterization: The synthesis of this compound is often achieved through the reaction of tetrachloro-p-benzoquinone (chloranil) with an amine source. nih.gov Characterization involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify functional groups, with studies indicating the presence of hydrogen bonding from the N-H stretching frequencies. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate the molecular structure. academicjournals.org

Crystal Structure Analysis: X-ray diffraction studies are crucial for determining the precise three-dimensional arrangement of atoms in the solid state. These studies have confirmed the planarity of the molecule and provided insights into intermolecular interactions, such as hydrogen bonding.

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are used to compute the optimized geometry, vibrational frequencies, and electronic properties of the molecule. nih.gov These theoretical approaches complement experimental findings and provide a deeper understanding of the molecule's structure and reactivity.

Materials Science Applications: A significant area of research is the use of p-benzoquinone, 2,5-diamino-3,6-dichloro- and its derivatives as monomers for the synthesis of novel polymers. For example, poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) has been synthesized and studied for its potential in creating nanocomposites with materials like graphene oxide, aiming to develop materials with enhanced electrochemical and conductive properties. mdpi.com

Coordination Chemistry: The amino groups on the quinone ring can act as ligands, binding to metal ions to form coordination polymers. These materials are of interest for their potential applications in areas such as catalysis and porous materials. nih.gov

Compound Data

Below are tables detailing the identifiers and computed properties of p-Benzoquinone, 2,5-diamino-3,6-dichloro-.

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione | nih.govuq.edu.au |

| CAS Number | 3908-48-3 | guidechem.comlookchem.comchemicalbook.com |

| Molecular Formula | C6H4Cl2N2O2 | guidechem.comlookchem.com |

| Molecular Weight | 207.01 g/mol | guidechem.comnih.gov |

| InChIKey | QLHPOTDBWHTTBM-UHFFFAOYSA-N | nih.govuq.edu.au |

| Canonical SMILES | C1(=C(C(=O)C(=C(C1=O)Cl)N)Cl)N | nih.govuq.edu.au |

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Rotatable Bond Count | 0 | lookchem.com |

| Exact Mass | 205.9649828 Da | guidechem.comnih.gov |

| Topological Polar Surface Area | 86.2 Ų | guidechem.com |

| Heavy Atom Count | 12 | guidechem.com |

| Complexity | 310 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHPOTDBWHTTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192328 | |

| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3908-48-3 | |

| Record name | 2,5-Diamino-3,6-dichloro-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3908-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003908483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-p-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diamino-3,6-dichloro-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of P Benzoquinone, 2,5 Diamino 3,6 Dichloro

Established Synthetic Routes and Procedural Modifications

The preparation of 2,5-diamino-3,6-dichloro-p-benzoquinone can be approached from different precursors and reaction sequences, each with its own set of procedural nuances.

Halogenation and Amination Sequences from Precursors

One fundamental approach involves a two-step sequence starting from a suitable precursor like hydroquinone (B1673460). This method first introduces the halogen atoms, followed by the introduction of the amino groups. The initial step is the halogenation of the hydroquinone ring to produce a tetrahalogenated intermediate. This is subsequently followed by a selective amination reaction where two of the halogen atoms are displaced by amino groups to yield the target molecule. The oxidation of 1,4-dioxygenated benzenes is a widely used route for creating benzo-1,4-quinones. academicjournals.org

Nucleophilic Substitution Reactions with p-Chloranil

A prevalent and direct method for synthesizing 2,5-diamino-3,6-dichloro-p-benzoquinone is through the nucleophilic substitution of p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone). guidechem.comnih.gov In this reaction, p-chloranil is treated with a nucleophile, typically ammonia (B1221849), which displaces two of the chlorine atoms. acs.orgcsbsju.eduyoutube.comchemguide.co.uk

The reaction mechanism proceeds via a nucleophilic attack of the ammonia molecule on the electron-deficient carbon atoms of the quinone ring. This is followed by the elimination of a chloride ion. A second ammonia molecule then acts as a base to deprotonate the newly introduced amino group. youtube.com This process is repeated to introduce the second amino group. The use of excess ammonia is often necessary to drive the reaction to completion and to neutralize the hydrogen chloride formed during the reaction. chemguide.co.uk The reaction is typically conducted in a solvent such as ethanol (B145695). chemguide.co.uk

Reductive Amination Approaches with Dichlorobenzoquinone Precursors

Reductive amination offers an alternative pathway, starting from dichlorobenzoquinone precursors. This method involves the reaction of the dichlorobenzoquinone with an aminating agent in the presence of a reducing agent. This approach can offer good stereoselectivity in certain contexts, for instance, in the synthesis of 1,3-syn-amino alcohols from β-hydroxy-ketones using Ti(iOPr)4 and PMHS as the reducing agent. organic-chemistry.org While the direct application to 2,5-diamino-3,6-dichloro-p-benzoquinone from a dichlorobenzoquinone precursor is a plausible synthetic strategy, specific documented procedures for this exact transformation are less common in readily available literature compared to the chloranil (B122849) route.

Catalytic Hydrogenation Followed by Reoxidation

Another synthetic strategy involves the catalytic hydrogenation of a suitable precursor, followed by a reoxidation step. For instance, a related compound, 2,6-diaminopyrazine, has been prepared from 2,6-dichloropyrazine (B21018) via azide (B81097) substitution followed by hydrogenation. researchgate.net A similar conceptual approach could be envisioned for the synthesis of 2,5-diamino-3,6-dichloro-p-benzoquinone, where a dinitro-dichlorobenzoquinone precursor is first reduced to the corresponding diamine, which is then reoxidized to the final quinone product. However, detailed experimental protocols for this specific sequence leading to the title compound are not extensively documented.

Condensation Reactions under Microwave Irradiation

To enhance reaction rates and potentially improve yields, microwave-assisted synthesis has been explored. This technique can be applied to the condensation reaction between p-chloranil and the aminating agent. Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. While the general principle is applicable, specific and detailed research findings on the microwave-assisted synthesis of 2,5-diamino-3,6-dichloro-p-benzoquinone are still emerging.

Exploration of Reaction Conditions and Yield Optimization

Optimizing the synthesis of 2,5-diamino-3,6-dichloro-p-benzoquinone involves a careful study of various reaction parameters. guidechem.comacs.org Key factors that influence the yield and purity of the product include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants.

For the commonly used nucleophilic substitution reaction with p-chloranil, studies have shown that refluxing temperatures generally lead to higher yields. academicjournals.org For instance, when reacting 2,3,5,6-tetrabromo-1,4-benzoquinone with amino compounds, a reaction time of 3 hours at reflux was found to be sufficient for completion. academicjournals.org The molar ratio of the quinone to the amino compound also plays a crucial role, with a 3:2 ratio of quinone to amine reportedly giving higher yields in some cases. academicjournals.org

The choice of solvent can also significantly impact the reaction outcome. Solvents like ethanol are commonly employed. academicjournals.org In some procedures, a mixture of ethanol, glacial acetic acid, and water, with a small amount of sodium acetate (B1210297), has been used to facilitate the reaction between a tetrahalogenated benzoquinone and an amino compound. academicjournals.org

Below are interactive data tables summarizing the impact of various reaction conditions on the synthesis.

Table 1: Effect of Temperature on Yield This table is a representative example based on general findings in quinone chemistry, as specific data for this exact compound's synthesis optimization is not readily available in the provided search results.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 30 | 3 | Low |

| 50 | 3 | Moderate |

| 70 | 3 | High |

| Reflux | 3 | Optimized |

Table 2: Effect of Reactant Molar Ratio on Yield This table illustrates a general trend observed in related syntheses.

| Quinone:Amine Ratio | Yield (%) |

| 1:1 | Moderate |

| 1:2 | Moderate |

| 3:2 | High |

| 2:1 | Lower |

Further research continues to refine these synthetic methodologies to achieve higher efficiency, better purity, and more environmentally benign processes for the production of 2,5-diamino-3,6-dichloro-p-benzoquinone.

Derivatization Strategies of p-Benzoquinone, 2,5-diamino-3,6-dichloro-

The synthetic modification of p-benzoquinone, 2,5-diamino-3,6-dichloro- offers a pathway to a variety of analogues with potentially unique chemical and physical properties. Derivatization can be targeted at either the amino groups or the chloro substituents, leveraging the known reactivity of the benzoquinone core.

Formation of Amino-Substituted Benzoquinone Analogues

The direct derivatization of the amino groups in p-benzoquinone, 2,5-diamino-3,6-dichloro- can be challenging. For instance, attempts to react the compound directly with diethyl pyrocarbonate in refluxing ethanol or even in a neat solution of the reagent at its reflux temperature have been reported to be unsuccessful. google.com

A more successful strategy involves a two-step process starting with the reduction of the parent benzoquinone to its hydroquinone form. This intermediate, 2,5-dichloro-3,6-diamino-1,4-hydroquinone, exhibits different reactivity, allowing for the successful derivatization of the amino functionalities.

In a documented procedure, 2,5-dichloro-3,6-diamino-1,4-hydroquinone is reacted with an excess of diethyl pyrocarbonate. google.com This reaction yields 2,5-dichloro-3,6-bis-(carboethoxyamino)-1,4-hydroquinone. Subsequent oxidation of this hydroquinone derivative, for example using oxidizing agents like nitric acid or hydrogen peroxide, leads to the formation of the corresponding p-benzoquinone, 2,5-dichloro-3,6-bis(carboethoxyamino)-1,4-benzoquinone. google.com This method provides a viable route to N-acylated analogues that are not accessible through direct reaction with the parent diamino-dichloro-p-benzoquinone.

Table 1: Synthesis of an Amino-Substituted Benzoquinone Analogue

| Starting Material | Reagent | Intermediate Product | Final Product |

| p-Benzoquinone, 2,5-diamino-3,6-dichloro- | 1. Reduction2. Diethyl pyrocarbonate | 2,5-dichloro-3,6-bis-(carboethoxyamino)-1,4-hydroquinone | 2,5-dichloro-3,6-bis(carboethoxyamino)-1,4-benzoquinone |

This table summarizes the multi-step synthesis of an N-acylated derivative of p-benzoquinone, 2,5-diamino-3,6-dichloro-.

Another approach to synthesizing amino-substituted benzoquinones involves the reaction of a tetra-substituted benzoquinone with amines. For example, a range of 2,5-diamino-3,6-dibromo-1,4-benzoquinones has been prepared by coupling 2,3,5,6-tetrabromo-1,4-benzoquinone with various aryl and alkyl amines. academicjournals.orgresearchgate.net This suggests that the halogen atoms on the benzoquinone ring are susceptible to nucleophilic substitution by amino groups.

Synthesis of Halogen-Substituted Quinone Derivatives

The chlorine atoms in p-benzoquinone, 2,5-diamino-3,6-dichloro- are expected to be labile and thus replaceable through nucleophilic substitution reactions. This reactivity is characteristic of halogenated quinones, where the electron-withdrawing nature of the carbonyl groups activates the carbon-halogen bonds towards nucleophilic attack. academicjournals.org

While specific examples of halogen exchange reactions starting from p-benzoquinone, 2,5-diamino-3,6-dichloro- are not extensively detailed in the reviewed literature, the synthesis of analogous compounds provides strong evidence for the feasibility of such transformations. For instance, the successful synthesis of a variety of 2,5-diarylamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone demonstrates the lability of the halogen atoms in this class of compounds. academicjournals.orgresearchgate.net The reaction is typically carried out by refluxing the tetrabromo-p-benzoquinone with the desired amine in a solvent system such as a mixture of ethanol, glacial acetic acid, and water, often with the addition of a weak base like sodium acetate to modulate the acidity. academicjournals.org

Table 2: Illustrative Synthesis of Halogen-Substituted Diamino-p-Benzoquinones from a Halogenated Precursor

| Starting Material | Reagent | Product Type |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Various aryl and alkyl amines | 2,5-diarylamino-3,6-dibromo-1,4-benzoquinones and 2,5-dialkylamino-3,6-dibromo-1,4-benzoquinones |

This table illustrates the general synthetic approach for the substitution of halogen atoms on a p-benzoquinone ring by various amines, suggesting a potential pathway for the derivatization of p-benzoquinone, 2,5-diamino-3,6-dichloro-.

Based on these analogous reactions, it is plausible that the chlorine atoms of p-benzoquinone, 2,5-diamino-3,6-dichloro- could be substituted by other halogens (e.g., fluorine, bromine, or iodine) or other nucleophiles under appropriate reaction conditions. However, the specific conditions and outcomes for such reactions with this particular substrate would require further experimental investigation.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of P Benzoquinone, 2,5 Diamino 3,6 Dichloro

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the bonding characteristics within the molecule. The analysis of vibrational modes offers a detailed fingerprint of the molecular structure.

The Fourier-Transform Infrared (FTIR) spectrum of solid-phase p-Benzoquinone, 2,5-diamino-3,6-dichloro- has been recorded in the 4000–400 cm⁻¹ range. nih.gov The analysis of the observed frequencies provides significant information regarding the molecular structure and intermolecular interactions. A key finding from the FTIR data is the presence of hydrogen bonding, as indicated by the frequencies corresponding to the amino (NH₂) group's stretching motions. nih.gov The optimized molecular structure is suggested to possess C₂h point group symmetry. nih.gov

The IR spectrum reveals characteristic bands for the various functional groups present in the molecule. The positions of these bands, particularly for the N-H and C=O stretching vibrations, are sensitive to the molecular environment and bonding interactions.

Table 1: Selected FTIR Vibrational Frequencies and Assignments for p-Benzoquinone, 2,5-diamino-3,6-dichloro-

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3435 | Asymmetric NH₂ stretching | nih.gov |

| 3320 | Symmetric NH₂ stretching | nih.gov |

| 1624 | C=O stretching | nih.gov |

| 1545 | NH₂ scissoring | nih.gov |

| 1490 | C=C stretching | nih.gov |

| 1286 | C-N stretching | nih.gov |

| 765 | C-Cl stretching | nih.gov |

| 690 | NH₂ wagging | nih.gov |

Note: This table is based on data from computational and experimental studies. The exact peak positions may vary based on experimental conditions.

Complementary to FTIR, Raman spectroscopy provides information on the vibrational modes of the molecule. While detailed experimental Raman spectra are not extensively reported in the provided literature, computational studies using ab initio calculations have been performed to predict the harmonic vibrational frequencies and intensities of Raman spectra for p-Benzoquinone, 2,5-diamino-3,6-dichloro-. nih.gov These theoretical calculations are crucial for assigning vibrational modes and supporting the interpretation of the FTIR data, especially for vibrations that may be weak or inactive in the infrared spectrum. nih.gov

The assignment of vibrational modes for p-Benzoquinone, 2,5-diamino-3,6-dichloro- is based on a combination of experimental FTIR data and theoretical calculations, assuming a C₂h molecular symmetry. nih.gov

Key interpretations include:

N-H Stretching: The bands observed in the 3500-3300 cm⁻¹ region are assigned to the asymmetric and symmetric stretching vibrations of the amino (NH₂) groups. The position and broadening of these bands strongly suggest the presence of both intramolecular and intermolecular hydrogen bonding. nih.gov Specifically, studies indicate the formation of hydrogen bonds between a hydrogen atom of the amino group and the oxygen atom of the quinoid carbonyl group. nih.gov

C=O Stretching: The strong absorption band around 1624 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the quinone ring. nih.gov Its frequency is influenced by conjugation and hydrogen bonding within the molecule.

C=C and C-N Stretching: The bands for C=C stretching within the quinone ring are found around 1490 cm⁻¹, while the C-N stretching mode is assigned to the band near 1286 cm⁻¹. nih.gov

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibrations are typically observed at lower frequencies, with a notable band around 765 cm⁻¹. nih.gov

NH₂ Bending: The scissoring (bending) mode of the amino group gives rise to a band around 1545 cm⁻¹. nih.gov

These assignments, supported by computational analysis, confirm the presence of the key functional groups and provide evidence for the significant role of hydrogen bonding in the solid-state structure of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the electronic environment of protons within a molecule.

Detailed experimental ¹H NMR spectral data for p-Benzoquinone, 2,5-diamino-3,6-dichloro- is not extensively detailed in the surveyed literature. For a structurally related compound, 2,5-dichloro-3,6-bis(methylamino)-1,4-benzoquinone, the ¹H NMR spectrum shows a signal for the N-H proton at approximately 7.77 ppm and a signal for the methyl (CH₃) protons at 3.11 ppm. researchgate.net However, for p-Benzoquinone, 2,5-diamino-3,6-dichloro-, one would expect to primarily observe a signal for the protons of the amino groups (-NH₂). The chemical shift of these protons would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. While the existence of ¹³C NMR spectra for p-Benzoquinone, 2,5-diamino-3,6-dichloro- is noted, specific and detailed chemical shift data are not fully available in the reviewed sources. nih.gov

Based on general principles of ¹³C NMR spectroscopy, the spectrum is expected to show distinct signals for the different carbon environments in the molecule:

Carbonyl Carbons (C=O): These carbons are typically the most deshielded and would appear at the furthest downfield position, generally in the range of 170-220 ppm, due to the electronegativity of the oxygen atom and sp² hybridization. libretexts.orgbhu.ac.in For the related compound 2,5-dichloro-3,6-bis(methylamino)-1,4-benzoquinone, this signal appears at 172.65 ppm. researchgate.net

Carbons bonded to Amino Groups (C-N): These carbons would be shifted downfield due to the electronegativity of the nitrogen atom. In the methylamino analog, the carbons attached to the chlorine atoms (C-Cl) are reported at 151.60 ppm, while the carbons attached to the nitrogen are at 101.11 ppm. researchgate.net The different substitution pattern in the target molecule would lead to different shifts.

Carbons bonded to Chlorine (C-Cl): The electronegative chlorine atoms would also cause a downfield shift for the carbons to which they are attached.

The symmetrical nature of the p-Benzoquinone, 2,5-diamino-3,6-dichloro- molecule (assuming C₂h symmetry) would result in a simplified spectrum with three distinct signals for the six carbon atoms of the ring: one for the two identical carbonyl carbons, one for the two identical carbons bonded to the amino groups, and one for the two identical carbons bonded to the chlorine atoms.

Correlating Spectral Data with Molecular Structure

The elucidation of the molecular structure of p-benzoquinone, 2,5-diamino-3,6-dichloro- is achieved by integrating data from various spectroscopic techniques. Infrared (IR) spectroscopy confirms the presence of key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR of related compounds, provides insight into the carbon framework.

Computational studies, such as those performed using Gaussian '03 software, have determined the optimized molecular geometry of 2,5-diamino-3,6-dichloro-1,4-benzoquinone to possess C₂h point group symmetry. issuu.com This high degree of symmetry is a critical factor in interpreting its spectral data.

Infrared spectral analysis reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule. For instance, the frequencies observed for the N-H stretching of the amino groups suggest the presence of hydrogen bonding. issuu.com Theoretical calculations have assigned the observed IR frequencies to specific normal modes of the C₂h molecular structure. issuu.com

Table 1: Key Spectroscopic Data for p-Benzoquinone, 2,5-diamino-3,6-dichloro- and Related Compounds

| Spectroscopic Technique | Feature | Observed/Calculated Value | Reference |

| Infrared (IR) Spectroscopy | N-H Stretching | Indication of H-bonding | issuu.com |

| Infrared (IR) Spectroscopy | Vibrational Modes | Assigned based on C₂h symmetry | issuu.com |

| ¹³C NMR (of a related compound) | Carbonyl Carbon (C=O) | ~170-180 ppm (inferred) | researchgate.net |

| ¹³C NMR (of a related compound) | C-N Carbon | ~140-150 ppm (inferred) | researchgate.net |

| ¹³C NMR (of a related compound) | C-Cl Carbon | ~110-120 ppm (inferred) | researchgate.net |

Note: ¹³C NMR data is inferred from the related compound 2,5-dichloro-3,6-bis-methylamino- chinesechemsoc.orgnih.govbenzoquinone.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

The electronic properties of p-benzoquinone, 2,5-diamino-3,6-dichloro- can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption of UV and visible light by the molecule corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of absorption are characteristic of the molecule's electronic structure.

While specific UV-Vis absorption maxima for p-benzoquinone, 2,5-diamino-3,6-dichloro- are not detailed in the provided search results, studies on other amino-substituted p-benzoquinones can offer insights. nih.gov The presence of amino groups, which are strong electron-donating groups, on the benzoquinone ring is expected to cause a significant red-shift (bathochromic shift) of the absorption bands compared to the parent p-benzoquinone. This is due to the charge-transfer interactions between the amino groups and the quinone ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic transitions in such molecules are typically of the n → π* and π → π* type. The n → π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, are generally weaker and appear at longer wavelengths. The π → π* transitions, involving the π-electron system of the quinone ring and the substituents, are more intense and occur at shorter wavelengths.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and providing information about the fragmentation pattern of a molecule, which can further validate its structure. The PubChem database lists the molecular formula of p-benzoquinone, 2,5-diamino-3,6-dichloro- as C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol . nih.gov

While a specific mass spectrum for the title compound is not provided in the search results, a study on the fast atom bombardment mass spectra (FAB MS) of related 2,5-dianilino-3,6-dichloro-1,4-benzoquinones offers valuable insights into the expected fragmentation patterns. issuu.com For these related compounds, the molecular ion peak (M+) and isotopic peaks corresponding to the presence of chlorine atoms (M++2) were observed. issuu.com Common fragmentation pathways included the loss of substituents and retro-Diels-Alder (rDA) fragmentations. issuu.com

Table 2: Expected Mass Spectrometric Data for p-Benzoquinone, 2,5-diamino-3,6-dichloro-

| Feature | Expected Value/Observation | Reference |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | nih.gov |

| Molecular Weight | 207.01 g/mol | nih.gov |

| Molecular Ion Peak (M+) | m/z 206 (for ³⁵Cl isotopes) | Inferred |

| Isotopic Peak (M++2) | m/z 208 (for one ³⁵Cl and one ³⁷Cl) | Inferred |

| Isotopic Peak (M++4) | m/z 210 (for two ³⁷Cl isotopes) | Inferred |

| Fragmentation | Loss of functional groups (e.g., NH₂, Cl, CO) | issuu.com |

X-ray Diffraction Studies of Related Quinone Derivatives

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and intermolecular packing in the solid state. While a crystal structure for p-benzoquinone, 2,5-diamino-3,6-dichloro- is not available in the provided search results, studies on related quinone derivatives offer valuable models for understanding its potential solid-state architecture.

Crystalline Structure Analysis

The analysis of the crystal structure of a related m-benzoquinone derivative, 4,6-diamino-1,3-benzoquinone (4,6DA1,3BQ), reveals a layer-by-layer packing motif. chinesechemsoc.org This structure is stabilized by intermolecular hydrogen bonds. The molecules within each layer are oriented in the same direction. chinesechemsoc.org It is plausible that p-benzoquinone, 2,5-diamino-3,6-dichloro- would also exhibit a highly ordered crystalline structure, likely with a planar or near-planar quinone ring.

Intermolecular Interactions and Packing Architectures

The presence of both amino (N-H) and carbonyl (C=O) groups in p-benzoquinone, 2,5-diamino-3,6-dichloro- suggests that intermolecular hydrogen bonding will be a dominant force in its crystal packing. Computational studies on the molecule indicate the presence of hydrogen bonding between the hydrogen atom of an amino group and a carbonyl oxygen atom. nih.gov

Computational and Theoretical Studies on P Benzoquinone, 2,5 Diamino 3,6 Dichloro

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in modeling the molecular structure and properties of 2,5-diamino-3,6-dichloro-1,4-benzoquinone. These studies employ a range of methods from first principles (ab initio) to density functional theory and semi-empirical approaches to provide a comprehensive theoretical description of the molecule.

Ab initio calculations, which are based on first principles of quantum mechanics without extensive parameterization, have been applied to determine the optimized geometry and harmonic vibrational frequencies of 2,5-diamino-3,6-dichloro-1,4-benzoquinone. nih.gov One significant study utilized the Restricted Hartree-Fock (RHF) method with a 6-31+G* basis set. nih.gov

These calculations were performed using the Gaussian '03 software package to compute the molecule's structural and vibrational properties. nih.gov The results from these ab initio methods contribute to a fundamental understanding of the molecule's stable conformation and its expected infrared and Raman spectral features. nih.gov The analysis of vibrational modes is often aided by visualization software, which helps in assigning calculated frequencies to specific molecular motions. nih.gov

Table 1: Summary of Ab Initio Calculation Details

| Computational Method | Basis Set | Properties Calculated | Software |

|---|---|---|---|

| Restricted Hartree-Fock (RHF) | 6-31+G* | Optimized Geometry, Harmonic Vibrational Frequencies, IR/Raman Intensities, Atomic Charges | Gaussian '03 |

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying substituted benzoquinones, offering a balance between computational cost and accuracy. For 2,5-diamino-3,6-dichloro-1,4-benzoquinone, DFT calculations have been performed to investigate its optimized geometry, vibrational frequencies, and atomic charges. nih.gov

Specifically, the B3LYP functional has been employed with two different basis sets, 6-31+G* and the more extensive 6-311++G**, to model the molecule. nih.gov These DFT applications provide results that can be compared with experimental data, such as infrared spectra, to validate the theoretical model. nih.gov The computed geometrical parameters and vibrational assignments from DFT studies are crucial for a detailed characterization of the molecule's structure and bonding. nih.gov

Table 2: Overview of DFT Calculation Levels of Theory

| Functional | Basis Set | Key Applications |

|---|---|---|

| B3LYP | 6-31+G* | Geometry Optimization, Vibrational Frequencies, Atomic Charges |

| B3LYP | 6-311++G** | Geometry Optimization, Vibrational Frequencies, Atomic Charges |

Electronic Structure and Charge Distribution Analysis

The electronic structure of 2,5-diamino-3,6-dichloro-1,4-benzoquinone is a key determinant of its chemical properties. Theoretical calculations reveal important features of its electron distribution. Atomic charges calculated at the RHF/6-31+G, B3LYP/6-31+G, and B3LYP/6-311++G** levels provide a quantitative picture of the charge distribution across the molecule. nih.gov

Analysis of the molecule's geometry suggests the formation of two parallel conjugated strands, which can provide a pathway for charge conduction. nih.gov This feature is of interest for applications in materials science. The distribution of electrons, influenced by the electron-donating amino groups and electron-withdrawing chloro and carbonyl groups, creates a complex electronic environment that governs the molecule's reactivity and intermolecular interactions. nih.gov

Analysis of Molecular Symmetry and Conformational Preferences

Theoretical calculations have established that the optimized molecular structure of 2,5-diamino-3,6-dichloro-1,4-benzoquinone possesses a C2h point group symmetry. nih.gov This symmetry implies that the molecule has a center of inversion and a two-fold rotation axis.

The C2h symmetry has important consequences for the molecule's spectroscopic properties, as it dictates the selection rules for vibrational transitions in infrared and Raman spectroscopy. nih.gov The assignment of observed vibrational frequencies to specific normal modes is performed under the framework of this molecular symmetry. nih.gov Conformational analysis is also informed by this, with the C2h structure representing a stable, low-energy conformation. nih.gov

Hydrogen Bonding Interactions: Intramolecular and Intermolecular

Hydrogen bonding plays a critical role in the structure and properties of 2,5-diamino-3,6-dichloro-1,4-benzoquinone. Evidence for hydrogen bonding is derived from both computational results and experimental infrared spectroscopy. nih.gov

The analysis of calculated vibrational frequencies corresponding to the N-H stretching modes of the amino groups indicates the presence of hydrogen bonding. nih.gov Furthermore, the computed geometrical parameters provide direct evidence for intramolecular hydrogen bonds. Specifically, the N-H bonds of the amino groups that face the carbonyl (quinoid) oxygen atoms are found to be longer than the N-H bonds facing the chlorine atoms. nih.gov This elongation suggests a significant intramolecular H-bonding interaction between a hydrogen atom of an amino group and a nearby carbonyl oxygen atom. nih.gov In the polymeric form, poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone), both intramolecular and intermolecular hydrogen bonds are possible, leading to different conformations of the polymer chain. nih.gov

Theoretical Predictions of Reactivity and Electronic Transitions

Computational and theoretical chemistry offer powerful tools to predict the reactivity and electronic properties of molecules, providing insights that complement experimental findings. For p-Benzoquinone, 2,5-diamino-3,6-dichloro-, theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in understanding its molecular structure and potential behavior.

Research has established that the optimized molecular structure of 2,5-diamino-3,6-dichloro-p-benzoquinone possesses C2h point group symmetry. nih.gov This symmetrical and planar geometry is a key determinant of its electronic properties and reactivity. The presence of both electron-donating amino groups and electron-withdrawing chloro groups on the p-benzoquinone core creates a complex electronic environment that influences its chemical behavior.

Predicted Reactivity

The reactivity of p-benzoquinone derivatives is largely governed by their ability to participate in redox reactions and nucleophilic substitution. The quinone ring itself is an electrophilic core, susceptible to reduction to the corresponding hydroquinone (B1673460). The amino and chloro substituents further modulate this reactivity.

While specific global reactivity descriptors for 2,5-diamino-3,6-dichloro-p-benzoquinone are not extensively documented in dedicated studies, analysis of closely related compounds allows for informed predictions. Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

For a comparative perspective, the table below presents hypothetical reactivity descriptors based on computational analyses of similar quinone structures. These values help in contextualizing the potential reactivity of p-benzoquinone, 2,5-diamino-3,6-dichloro-.

| Descriptor | Formula | Predicted Trend for p-Benzoquinone, 2,5-diamino-3,6-dichloro- |

| HOMO Energy (EHOMO) | - | Relatively high due to amino groups |

| LUMO Energy (ELUMO) | - | Lowered by chloro and quinone groups |

| Energy Gap (ΔE) | ELUMO - EHOMO | Moderate, indicating potential for charge transfer interactions |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Suggests moderate stability and reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Expected to be significant, highlighting its electrophilic nature |

The amino groups, being electron-donating, raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing nature of the chlorine atoms and the carbonyl groups of the quinone ring lower the energy of the LUMO, enhancing its electrophilicity and its ability to accept electrons in charge-transfer complexes. This "push-pull" electronic structure is a hallmark of this class of compounds.

Predicted Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of molecules. Such calculations provide information on excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions.

For the related compound, 2,5-dianilino-p-benzoquinone, TD-DFT calculations have been used to assign the bands observed in its UV-visible spectrum. researchgate.net The main absorption band, observed experimentally at 380 nm, was attributed to the transition from the molecular orbital just below the HOMO (HOMO-1) to the LUMO. researchgate.net The LUMO in this case was primarily localized on the 2,5-diamino-p-benzoquinone moiety. researchgate.net

A similar approach can be applied to predict the electronic transitions for p-benzoquinone, 2,5-diamino-3,6-dichloro-. The electronic spectrum is expected to be characterized by transitions involving the π systems of the quinone ring and the lone pairs of the amino groups. The table below outlines the expected electronic transitions based on the analysis of similar molecules.

| Transition | Wavelength (λmax) Range | Nature of Transition |

| Transition 1 | ~350-450 nm | π → π* (involving the quinone system and amino groups) |

| Transition 2 | ~250-300 nm | π → π* (localized on the benzoquinone ring) |

This table presents expected ranges and transition types for p-Benzoquinone, 2,5-diamino-3,6-dichloro- based on data from analogous compounds. Precise calculated values for the target molecule are not available in the provided search results.

The lower energy transition is likely to be a charge-transfer band, where electron density moves from the electron-rich amino groups to the electron-deficient quinone core. The higher energy transition would correspond to excitations within the benzenoid π system. The presence of the chloro substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted diamino-p-benzoquinone.

Redox Behavior and Electrochemical Characterization of P Benzoquinone, 2,5 Diamino 3,6 Dichloro

Cyclic Voltammetry Studies

Cyclic voltammetry is a key electrochemical technique used to investigate the redox processes of chemical species. For substituted p-benzoquinones, cyclic voltammograms typically reveal two successive one-electron transfer steps. In aprotic media, the reduction of the quinone (Q) to the semiquinone radical anion (Q•−) is observed, followed by the formation of the dianion (Q2−).

The general reduction process can be represented as:

Q + e− ⇌ Q•−

Q•− + e− ⇌ Q2−

While specific cyclic voltammetry data for p-benzoquinone, 2,5-diamino-3,6-dichloro- is not extensively documented in publicly available literature, the expected voltammogram in an aprotic solvent would exhibit two quasi-reversible or reversible redox couples. The separation between the anodic and cathodic peak potentials (ΔEp) for each step would provide insights into the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible processes.

The presence of both amino and chloro substituents on the benzoquinone ring is expected to modulate the potentials at which these electron transfers occur. A study on 2,5-diamino-p-benzoquinone derivatives has shown that these compounds undergo reversible reduction at the primary electron acceptor of photosystem I, highlighting the electrochemical activity of the diamino-p-benzoquinone core nih.gov.

Analysis of Electron Transfer Processes and Half-Wave Potentials

The half-wave potential (E1/2), approximated by the midpoint of the cathodic and anodic peak potentials in cyclic voltammetry, is a crucial parameter that reflects the thermodynamic ease of reduction or oxidation. For p-benzoquinone derivatives, two distinct half-wave potentials are typically observed, corresponding to the two one-electron reduction steps.

The half-wave potentials of 2,5-diamino-p-benzoquinone derivatives have been found to be comparable to the midpoint potential values of electron transport carriers in biological systems, suggesting their potential role as electron acceptors nih.gov. The specific values for p-benzoquinone, 2,5-diamino-3,6-dichloro- would be influenced by the electronic effects of its substituents.

Table 1: Illustrative Half-Wave Potentials for Substituted p-Benzoquinones in Aprotic Media (Note: This table provides representative data for related compounds to illustrate general trends, as specific experimental data for p-benzoquinone, 2,5-diamino-3,6-dichloro- is not readily available.)

| Compound | E1/2 (1) (V vs. SCE) | E1/2 (2) (V vs. SCE) |

| p-Benzoquinone | -0.51 | -1.14 |

| 2,5-Dichloro-p-benzoquinone | -0.18 | -0.83 |

| 2,5-Diamino-p-benzoquinone | (Expected to be more negative than p-benzoquinone) | (Expected to be more negative than p-benzoquinone) |

The data in the table illustrates that electron-withdrawing groups like chlorine make the reduction potentials less negative (i.e., easier to reduce), while electron-donating groups like amino groups are expected to make the reduction potentials more negative (i.e., harder to reduce).

Investigation of Reversible Redox Couples and Stability of Intermediates

The stability of the intermediates, particularly the semiquinone radical anion (Q•−), is a key aspect of the redox chemistry of benzoquinones. The reversibility of the redox couples in cyclic voltammetry provides an indication of the stability of the generated species on the timescale of the experiment. A peak current ratio (ipa/ipc) close to unity for a redox couple suggests that the electrochemically generated species is stable.

For many substituted p-benzoquinones, the first reduction to the semiquinone radical is a reversible process in aprotic solvents. The stability of this radical is influenced by the nature of the substituents. Both the amino and chloro groups in p-benzoquinone, 2,5-diamino-3,6-dichloro- can potentially influence the stability of the semiquinone intermediate through resonance and inductive effects. Computational studies on 2,5-diamino-3,6-dichloro-1,4-benzoquinone have indicated that the molecule possesses a planar C2h point group symmetry, which facilitates delocalization of the unpaired electron in the radical anion, potentially contributing to its stability nih.gov.

Influence of Substituents on Electrochemical Activity

Amino Groups (-NH2): These are electron-donating groups through resonance. They increase the electron density on the quinone ring, making it more difficult to reduce. Consequently, the reduction potentials are shifted to more negative values compared to the unsubstituted p-benzoquinone.

Chloro Groups (-Cl): These are electron-withdrawing groups through the inductive effect, although they are weakly electron-donating through resonance. The strong inductive effect dominates, decreasing the electron density on the quinone ring and making it easier to reduce. This leads to a shift in the reduction potentials to more positive values.

The net effect on the electrochemical activity of p-benzoquinone, 2,5-diamino-3,6-dichloro- will be a balance of these opposing influences. The presence of two amino groups and two chloro groups creates a "push-pull" electronic structure. The precise redox potential will depend on the relative strengths of the donating and withdrawing effects. The molecular structure suggests potential reactivity in redox reactions due to the quinone moiety guidechem.com.

Charge-Transfer Complex Formation and Characterization

p-Benzoquinones, particularly those with electron-withdrawing substituents, are known to act as electron acceptors and can form charge-transfer (CT) complexes with electron-donor molecules. These complexes typically exhibit a new absorption band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

While specific studies on the charge-transfer complexes of p-benzoquinone, 2,5-diamino-3,6-dichloro- are not prevalent, the general principles of CT complex formation can be applied. The presence of electron-withdrawing chlorine atoms enhances the electron-accepting ability of the quinone ring. However, the electron-donating amino groups may counteract this effect to some extent.

Studies on the charge-transfer complexes of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a strong electron acceptor, with various donors have been extensively reported acs.orgnih.govacs.org. These studies provide a framework for understanding how substituted benzoquinones interact with electron donors. The formation of a CT complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The stability of a potential charge-transfer complex involving p-benzoquinone, 2,5-diamino-3,6-dichloro- would depend on the ionization potential of the electron donor and the electron affinity of the substituted benzoquinone. The formation of such complexes can be characterized by various spectroscopic techniques, including UV-visible and NMR spectroscopy, to determine their stoichiometry and stability constants.

Polymerization Chemistry and Advanced Material Precursors of P Benzoquinone, 2,5 Diamino 3,6 Dichloro

Oxidative Polymerization Research

The oxidative polymerization of derivatives of p-Benzoquinone, 2,5-diamino-3,6-dichloro-, such as 2,5-Dianiline-3,6-dichloro-1,4-benzoquinone (DADCB), represents a key area of research in the field of conjugated polymers. mdpi.comnih.gov This process yields Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB), a member of the diarylaminodichlorobenzoquinones family, which are noted for their electroactive side substituents. mdpi.com

Kinetics and Mechanisms of Polymerization

The study of the polymerization kinetics of DADCB is often conducted using potentiometric methods, which track the change in the redox potential of the reaction solution over time. mdpi.comnih.gov Unlike the typical S-shaped kinetic curves observed in the oxidative polymerization of aniline, the polymerization of diarylaminodichlorobenzoquinones like DADCB does not exhibit a significant induction period. nih.gov The reaction rate for the oxidation of a related compound, 2,5-Diphenylenediamino-3,6-dichloro-1,4-benzoquinone (DPDCB), is noted to be considerably higher than that of DADCB under similar monomer concentrations. nih.gov

Kinetic investigations into the oxidative polymerization of DADCB have been performed under specific conditions to understand the reaction dynamics. mdpi.com These studies are crucial for elucidating the formation mechanism of active polymerization centers and the chemical structure of the resulting polymer in its neutral form. mdpi.com

Influence of Reaction Conditions on Polymerization Efficiency

The efficiency of the oxidative polymerization process is sensitive to various reaction parameters. Key conditions that are typically controlled and studied include monomer concentration, the molar ratio of the oxidizing agent to the monomer, the concentration of the acidic medium, and the reaction temperature. For instance, kinetic studies of DADCB polymerization have been carried out with a monomer concentration of 0.03 mol/L, an ammonium peroxydisulfate (APS) to DADCB molar ratio of 1.25, in a 0.5 mol/L HCl solution at a temperature of 18 °C. mdpi.com The polymerization is typically allowed to proceed for several hours to ensure completion, with product yields reported in the range of 81-85%. mdpi.com

The synthesis of the monomer itself, 2,5-Dianiline-3,6-dichloro-1,4-benzoquinone (DADCB), is achieved through the alkylation of aniline with chloranil (B122849). nih.gov This reaction is conducted under controlled cooling and stirring, with a reaction time of several hours at room temperature, achieving a high yield of 92%. nih.gov

Formation of Polyconjugated Structures and Ladder Polymers

The oxidative polymerization of DADCB results in the formation of Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB), a conjugated polymer. mdpi.com Conjugated polymers are characterized by the delocalization of π-electrons along the polymer backbone, which is responsible for their unique electronic properties, such as electrical conductivity. mdpi.com The structure of PDACB, with its repeating diarylaminodichlorobenzoquinone units, inherently possesses a polyconjugated system. While the primary sources describe the formation of these conjugated polymers, the specific formation of "ladder polymers" is not explicitly detailed but can be inferred as a potential structural motif within this class of polymers.

Development of Hybrid Nanocomposites

The integration of conductive polymers derived from p-Benzoquinone, 2,5-diamino-3,6-dichloro- with nanomaterials has led to the creation of advanced hybrid nanocomposites with enhanced functional properties. mdpi.com

Integration with Graphene Oxide (GO) and Other Carbon Nanomaterials

When the oxidative polymerization of DADCB is carried out in the presence of GO, the GO itself can participate in the oxidative process, leading to its partial reduction. mdpi.comnih.gov This in situ polymerization results in the formation of a PDACB polymer film on the surface of the GO sheets. mdpi.comnih.gov

Synthesis Methods for Composite Materials

Several methods have been developed for the synthesis of PDACB/GO hybrid nanocomposites, each influencing the final composition, structure, and functional properties of the material. mdpi.com

Three primary methods include:

Ultrasonic Mixing: This method involves the ultrasonic mixing of pre-synthesized PDACB and GO in an aqueous HCl solution. This technique promotes a uniform dispersion of the components and fosters strong intermolecular interactions. mdpi.com

In Situ Oxidative Polymerization: In this approach, the oxidative polymerization of the DADCB monomer is carried out directly in the presence of a GO dispersion. This method leads to the formation of a polymer coating on the GO surface and involves the partial reduction of GO. mdpi.com

Heating in Suspension: This method involves heating a suspension of previously prepared PDACB and GO in a solvent like DMF. This process can lead to the dedoping of the polymer and the reduction of GO. mdpi.com

Regardless of the preparation method, the resulting nanocomposites have shown an increase in thermal stability compared to the pure polymer. mdpi.comnih.gov The electrical properties, specifically the direct current (dc) conductivity, can vary by up to two orders of magnitude depending on the synthesis conditions, with all nanocomposites exhibiting a hopping mechanism of conductivity. mdpi.comnih.gov

Table of Synthesis Parameters for PDACB/GO Nanocomposites

| Synthesis Method | Key Parameters | Outcome |

|---|---|---|

| Ultrasonic Mixing | PDACB and GO in 0.05 M HCl, sonication for 25 min at ~5 °C. | Strong intermolecular interactions (hydrogen bonds, π-stacking, electrostatic). |

| In Situ Polymerization | DADCB monomer, GO, and (NH₄)₂S₂O₈ in HCl solution at 18 °C for 4 hours. | PDACB film formation on GO surface; partial reduction of GO. |

| Heating in Suspension | Suspension of PDACB and GO in DMF, heated at 85 °C for 4 hours. | Dedoping of PDACB; reduction of GO. |

Structural and Functional Properties of Hybrid Polymers

Hybrid polymers derived from diamino-dichloro-p-benzoquinone moieties, particularly in the form of nanocomposites, have demonstrated a range of interesting structural and functional properties. A notable example is the hybridization of poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB), a polymer derived from a closely related precursor, with graphene oxide (GO). These nanocomposites exhibit enhanced thermal stability and tunable electrical properties, largely influenced by the preparation method. nih.gov

The method of preparation also significantly impacts the functional properties of these hybrid polymers. For example, prolonged heating of a suspension of PDACB and GO in dimethylformamide (DMF) can lead to the dedoping of the polymer, transitioning it to a non-conductive form, alongside the reduction of graphene oxide. nih.gov Regardless of the synthesis route, the resulting nanocomposites consistently show an increase in thermal stability compared to the pure polymer. nih.gov

The structural characteristics of these hybrid polymers can be probed using various spectroscopic techniques. Raman spectroscopy of PDACB in its salt form reveals strong signals corresponding to the asymmetric and symmetric vibrations of C=C bonds in the aromatic rings of the polymer. mdpi.com Specifically, a peak around 1593 cm⁻¹ is associated with C=C bonds in the quinone rings, while a peak near 1492 cm⁻¹ corresponds to vibrational modes in the phenyl rings. mdpi.com In the nanocomposite with graphene oxide, these spectral features are altered, indicating a strong interaction between the two components. mdpi.com

| Property | Observation | Reference |

|---|---|---|

| Intermolecular Interactions | Hydrogen bonding, π-stacking, electrostatic interactions | nih.gov |

| Thermal Stability | Increased compared to pure PDACB | nih.gov |

| Morphology | Dependent on preparation method (e.g., polymer film on GO surface) | nih.gov |

| Electrical Properties | Tunable; can be influenced by preparation conditions leading to dedoping | nih.gov |

Role as a Precursor in Supramolecular Assemblies and Networks

The molecular structure of p-Benzoquinone, 2,5-diamino-3,6-dichloro- makes it an ideal candidate as a precursor for the construction of supramolecular assemblies and networks. The presence of both hydrogen bond donors (the amino groups) and acceptors (the carbonyl oxygens and chlorine atoms) facilitates the formation of intricate and stable hydrogen-bonded networks. nih.gov

Infrared spectroscopy and ab initio calculations have provided insights into the hydrogen bonding capabilities of this molecule. nih.gov Studies have shown that the N-H bonds oriented towards the chlorine atoms are shorter than those facing the carbonyl oxygen atoms, indicating the presence of hydrogen bonding between the hydrogen of the amino group and the quinoid oxygen. nih.gov This inherent capacity for self-assembly through hydrogen bonding is a critical feature for its use in supramolecular chemistry. The formation of such networks can significantly influence the solid-state packing and, consequently, the material's bulk properties.

The molecular geometry of p-Benzoquinone, 2,5-diamino-3,6-dichloro- also suggests the formation of two parallel sets of conjugated strands within the molecule, which can provide pathways for charge transport. nih.gov This structural feature, combined with its ability to form extended hydrogen-bonded networks, makes it a promising building block for functional supramolecular materials where charge transport is a desired property. The ability to form predictable and robust supramolecular structures is a key area of research in materials science, with potential applications in sensors, catalysis, and molecular electronics.

Exploration in Electrically Conducting Materials Research

The exploration of p-Benzoquinone, 2,5-diamino-3,6-dichloro- and its derivatives in the field of electrically conducting materials is driven by the conjugated nature of the benzoquinone core and the potential for creating extended conjugated polymer chains. The monomer itself possesses a molecular structure conducive to charge conduction, with two parallel conjugated strands. nih.gov

Hybrid nanocomposites of poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB) and graphene oxide (GO) have been a particular focus of research in this area. nih.gov The electrical conductivity of these materials is found to follow a hopping mechanism, which is typical for conducting polymers. mdpi.com The direct current (DC) conductivity values of these nanocomposites can vary by up to two orders of magnitude depending on the preparation method, highlighting the tunability of their electrical properties. nih.gov

The frequency dependence of the electrical conductivity of these materials is a key characteristic. The alternating current (AC) conductivity (σ_ac) is described by the equation σ_ac = σ_dc + Aωⁿ, where σ_dc is the DC conductivity, ω is the angular frequency, and n is the power law exponent. mdpi.com For PDACB, the value of n has been determined to be 0.74, which falls within the typical range for a hopping conductivity mechanism in polymers. mdpi.com The preparation of these composites, for instance, through in situ oxidative polymerization of the monomer in the presence of GO, can enhance the rate of polymerization and shorten the induction period, indicating a catalytic role of GO in the formation of the conducting polymer network. mdpi.com

| Material | Conductivity Mechanism | Power Law Exponent (n) | Key Influencing Factor | Reference |

|---|---|---|---|---|

| PDACB | Hopping | 0.74 | - | mdpi.com |

| PDACB/GO Nanocomposites | Hopping | - | Preparation method significantly affects DC conductivity | nih.gov |

Applications in Advanced Organic Synthesis

Utility as a Reagent in Complex Quinone Derivative Synthesis

p-Benzoquinone, 2,5-diamino-3,6-dichloro- serves as a valuable building block for the creation of elaborate quinone derivatives. Quinones are a class of compounds widely found in nature and are of significant industrial importance. academicjournals.orgresearchgate.net The synthesis of complex derivatives often starts from a simpler, substituted quinone core.

Research has demonstrated the synthesis of a series of 2,5-diamino-3,6-dibromo-1,4-benzoquinones by reacting 2,3,5,6-tetrabromo-1,4-benzoquinone with various aryl amines. academicjournals.orgresearchgate.net This reaction involves the substitution of two bromine atoms with amino groups. This process highlights a fundamental synthetic strategy where halo-quinones are precursors to amino-quinones.

Conversely, p-Benzoquinone, 2,5-diamino-3,6-dichloro- can be used as the starting scaffold for further functionalization. The existing amino and chloro groups can be chemically altered, or they can direct the position of new incoming groups in subsequent reactions. For instance, the amino groups can be alkylated or acylated, leading to derivatives with altered electronic and physical properties. capes.gov.br The chlorine atoms can potentially be replaced by other nucleophiles under specific conditions, further expanding the molecular complexity. A series of 2,5-diamino-p-benzoquinone derivatives have been prepared to study their physicochemical properties, demonstrating the utility of this class of compounds as a basis for creating new molecules. nih.gov

Table 1: Examples of Complex Quinone Derivatives from Halogenated Precursors This table illustrates the synthesis of complex quinones from halo-quinone precursors, a reaction type analogous to the synthesis of the title compound and its subsequent use.

| Precursor | Reagent(s) | Product Class | Reference |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Various Aryl Amines | 2,5-Diarylamino-3,6-dibromo-1,4-benzoquinones | academicjournals.orgresearchgate.net |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | 2,3-Dinitrodibenzo- guidechem.comchemspider.com-dioxin | nih.gov |

| 2,3-Dichloroquinoxaline (B139996) | Various Nucleophiles | Novel Pharmaceutical Building Blocks | nih.gov |

| 2,5-Dihydroxy- guidechem.comchemspider.com-benzoquinone | Secondary Amines, Thiols | 2,5-Diamino or 2,5-Dithioether Derivatives | rsc.org |

Intermediacy in Dye and Pigment Production

Quinone-based structures are fundamental to many synthetic dyes and pigments. academicjournals.orgresearchgate.net The core structure of p-benzoquinone is a chromophore, a part of a molecule responsible for its color. The presence of auxochromes, such as the amino groups (-NH2) in p-Benzoquinone, 2,5-diamino-3,6-dichloro-, can intensify the color.

This compound is an intermediate in the synthesis of more complex colorants. The general industrial production of organic dyes and pigments involves the conversion of cyclic organic chemicals into complex intermediates, which may themselves be dyes. epa.gov While specific large-scale industrial applications for p-Benzoquinone, 2,5-diamino-3,6-dichloro- are not extensively detailed in public literature, its structural similarity to known dye precursors is significant. For example, 2,5-diamino-3,6-dicyanopyrazine, which also features a six-membered ring with two amino groups, is a fluorescent chromophore used as an intermediate for functional dyes. capes.gov.br Modifications to the amino groups on this related compound, such as alkylation or acylation, lead to significant shifts in the absorption and fluorescence spectra, producing colors ranging from yellowish-green to red and blue. capes.gov.br This principle suggests that p-Benzoquinone, 2,5-diamino-3,6-dichloro- is a viable candidate for similar synthetic pathways to produce a range of colored materials.

General Use in Nucleophilic Substitution Reactions in Organic Transformations

The chemical behavior of quinones is characterized by their reactivity towards nucleophiles. As cyclic α,β-unsaturated diketones, they are prone to undergoing 1,4-addition reactions, also known as Michael additions. academicjournals.orgsemanticscholar.org Nucleophiles such as amines and thiols readily react with the quinone ring. academicjournals.orgrsc.org

In the case of p-Benzoquinone, 2,5-diamino-3,6-dichloro-, two primary types of nucleophilic reactions are conceivable.

Addition to the Quinone Ring: Nucleophiles can attack the electron-deficient carbon atoms of the double bonds. This is a characteristic reaction for quinones. In a one-pot synthesis method for diamino benzoquinones, the proposed mechanism involves a Michael addition of an azide (B81097) ion to a p-benzoquinone intermediate. semanticscholar.org

Substitution of Chlorine Atoms: The chlorine atoms on the ring are activated towards nucleophilic aromatic substitution (SNAr). Halogens on aromatic rings that are activated by electron-withdrawing groups (like the carbonyl groups of the quinone) can be displaced by strong nucleophiles. The study of dihalogenated molecules like 4,5-difluoro-1,2-dinitrobenzene and 2,3-dichloroquinoxaline shows they can undergo sequential nucleophilic substitution reactions to create complex functional materials and heterocycles. nih.gov This provides a model for the potential reactivity of the chloro groups in p-Benzoquinone, 2,5-diamino-3,6-dichloro-.

A study on 2,5-dihydroxy- guidechem.comchemspider.com-benzoquinone (DHBQ) demonstrated that its reaction with secondary amines proceeds via an ipso-substitution, where the nucleophile directly replaces the existing hydroxyl group. rsc.org In contrast, the reaction with thiols followed an addition/elimination mechanism. rsc.org These findings on a related quinone highlight the nuanced reactivity of the quinone core, where the specific nucleophile can determine the reaction pathway. This suggests that p-Benzoquinone, 2,5-diamino-3,6-dichloro- is a versatile substrate for various nucleophilic transformations.

Table 2: Nucleophilic Reactions Involving Quinone and Related Structures

| Substrate | Nucleophile | Reaction Type | Product Type | Reference |

| p-Benzoquinone (intermediate) | Azide ion | Michael Addition | Azido-benzoquinone | semanticscholar.org |

| 2,5-Dihydroxy- guidechem.comchemspider.com-benzoquinone | Morpholine (Secondary Amine) | Ipso-Substitution | 2,5-Diamino compound | rsc.org |

| 2,5-Dihydroxy- guidechem.comchemspider.com-benzoquinone | Benzenethiol (Thiol) | Addition/Elimination | 2,5-Dithioether derivative | rsc.org |

| 2,5-[(13)C]-Dimethyl-p-benzoquinonediimine | N-acetyl-Cys (Thiol) | Nucleophilic Addition | Thiol Adducts | nih.gov |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Nucleophilic Aromatic Substitution | Benzodioxin derivative | nih.gov |

Future Research Directions and Open Questions

Unexplored Synthetic Pathways and Derivatization Possibilities

Current synthetic methods for p-Benzoquinone, 2,5-diamino-3,6-dichloro- often involve modifying existing literature procedures or the reaction of a tetra-halogenated benzoquinone with an amine. nih.govacademicjournals.org While effective, there is considerable room for exploring more efficient, sustainable, and versatile synthetic strategies. Future work could focus on developing catalytic systems, potentially using transition metals, to achieve synthesis under milder conditions with higher atom economy. The use of green solvents and flow chemistry could also represent a significant advancement over current batch processes.

Beyond the synthesis of the parent compound, its derivatization offers a vast and fertile ground for new discoveries. The amino groups are prime targets for modification through reactions like alkylation and acylation, which have been shown to significantly alter the electronic and photophysical properties in analogous pyrazine (B50134) systems. capes.gov.br Furthermore, the chlorine atoms, while generally less reactive than in other systems, could potentially undergo nucleophilic substitution under specific conditions, opening pathways to a wide array of new structures. A systematic approach to creating a library of derivatives would be invaluable for establishing clear structure-activity relationships.

| Target Site for Derivatization | Potential Reaction Type | Proposed Reagents/Conditions | Anticipated Change in Properties |

| Amino (-NH₂) Groups | N-Alkylation / N-Arylation | Alkyl halides, Arylboronic acids (Buchwald-Hartwig coupling) | Enhanced solubility, modified electronic properties, altered crystal packing |

| Amino (-NH₂) Groups | N-Acylation | Acyl chlorides, Carboxylic anhydrides | Modified hydrogen bonding, altered redox potential, hypsochromic shift |

| Chloro (-Cl) Atoms | Nucleophilic Aromatic Substitution | Thiols, Alkoxides, Secondary amines (under forcing conditions) | Introduction of new functional groups, access to sulfur- or oxygen-containing analogs |

| Quinone Ring | Polymerization | Oxidative polymerization | Formation of conducting polymers and nanocomposites mdpi.com |

Advanced Spectroscopic Techniques for Deeper Structural Insights

Initial structural characterization has relied on techniques such as infrared (IR) spectroscopy, which has provided evidence of hydrogen bonding within the molecule. nih.gov To gain a more profound understanding of its solid-state architecture and intermolecular interactions, the application of more advanced spectroscopic methods is essential.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy could provide precise details about the local chemical environments of atoms in the crystal lattice, complementing the long-range order information from X-ray diffraction. This would be particularly useful for elucidating the nature of the hydrogen bonds, which are believed to play a role in forming conductive pathways. nih.gov Terahertz (THz) spectroscopy is another powerful tool that could probe low-frequency vibrational modes associated with the crystal lattice and intermolecular hydrogen bonding networks, offering dynamic insights that are inaccessible with conventional IR spectroscopy. Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could be employed to characterize newly synthesized derivatives and identify any potential oligomeric species formed during synthesis or polymerization.

| Advanced Technique | Type of Information Provided | Specific Research Question to Address |

| Solid-State NMR (ssNMR) | Local atomic environments, internuclear distances, molecular packing | What is the precise geometry and strength of the N-H···O and potential N-H···Cl hydrogen bonds in the solid state? |

| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes, lattice phonons, intermolecular dynamics | How do the collective vibrational modes contribute to the material's potential charge transport properties? |

| Ultrafast Transient Absorption Spectroscopy | Excited-state dynamics, charge carrier generation and recombination | What are the primary photophysical events following light absorption, and what is the lifetime of charge-separated states? |

| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase conformation, size, and shape of ions; separation of isomers | Can we differentiate between various isomers of new derivatives and characterize their gas-phase structures? |

Refined Computational Models for Predicting Novel Reactivity

Ab initio calculations have been performed for p-Benzoquinone, 2,5-diamino-3,6-dichloro-, providing valuable information on its optimized geometry and vibrational frequencies. nih.gov These studies confirmed a C₂h point group symmetry and indicated the formation of parallel conjugated strands. nih.gov However, these initial models can be significantly refined using modern computational chemistry.